(-)-Catechin gallate

Übersicht

Beschreibung

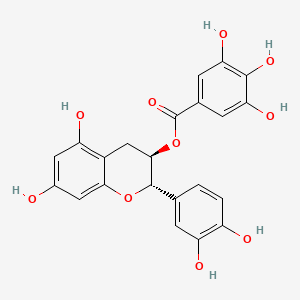

(-)-catechin-3-O-gallate is a gallate ester obtained by formal condensation of the carboxy group of gallic acid with the (3R)-hydroxy group of (-)-catechin. It has a role as a metabolite. It is a gallate ester, a polyphenol and a member of flavans. It is functionally related to a (-)-catechin and a gallic acid. It is an enantiomer of a (+)-catechin-3-O-gallate.

(-)-Catechin gallate is a natural product found in Camellia sinensis, Rheum palmatum, and other organisms with data available.

Wirkmechanismus

Target of Action

(-)-Catechin gallate, a polyphenol compound found in tea, has been shown to interact with various targets. For instance, it has been found to have marked anti-Ser/Thr phosphatase (Stp1) activity towards Staphylococcus aureus . It also interacts with Urokinase-type plasminogen activator receptors (uPARs), which play crucial roles in cell invasion and metastasis of several cancers .

Mode of Action

The compound’s interaction with its targets leads to various changes. For example, by targeting S. aureus Stp1, this compound prevents the up-regulation of virulence gene and the formation of antibody membrane . In the context of cancer, it suppresses the transcriptional activity of both the ERK1/2 and JNK signaling pathways with the AP-1 subunit c-Jun .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to reduce the activation of the WNT pathway, reducing WNT3a, cysteine-rich domain frizzled (FZ)1 and FZ8 expressions, and both cytosolic and nuclear β-catenin expression . It also suppresses the noncanonical β-catenin-independent signaling pathways, reducing the activation of the NMDA receptor subtype NR2B (pNR2B), pPKC and cAMP response element-binding protein (pCREB) expressions .

Pharmacokinetics

For instance, EGCG has been found to increase systemic circulation of several statins and calcium channel blockers, but decreases the bioavailability of beta-blockers .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to reduce hyperuricemia , inhibit cell invasion , and modulate inflammation . It also reduces oxidative stress and apoptosis and promotes neuronal regeneration .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, in a study investigating the effects of (-)-Epigallocatechin-3-O-gallate (EGCG) on pain and neuroinflammation induced by a surgical procedure in an animal model, it was found that EGCG reduced the induced cognitive impairment, iron deposition, oxidative stress, and apoptosis and promoted neuronal regeneration against chronic high-altitude hypoxia-mediated neural injury .

Biochemische Analyse

Biochemical Properties

(-)-Catechin gallate interacts with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the functions of cell-envelope proteins, causing cellular damage and disruption of the cells in Staphylococcus aureus . In addition, this compound has been found to have marked anti-Ser/Thr phosphatase (Stp1) activity towards Staphylococcus aureus .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit inflammation and aggregate formation pathways, significantly increase the percentage of G0/G1 in the cell cycle, downregulate the expression of proteins such as p-mTOR, Cyclin D1, and Cyclin B1, upregulate the expression of GAP43, Klotho, p-AMPK, and other proteins, promote mitochondrial activity and energy metabolism, and have repair and regeneration effects on differentiated nerve cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to inhibit the functions of cell-envelope proteins, causing cellular damage and disruption of the cells in Staphylococcus aureus . It also inhibits the functions of Ser/Thr phosphatase (Stp1) in Staphylococcus aureus .

Dosage Effects in Animal Models

In animal models, this compound has been shown to improve metabolic indicators and renal function, signifying its potential in managing Metabolic Syndrome and Diabetic Nephropathy

Biologische Aktivität

(-)-Catechin gallate (CG) is a polyphenolic compound found primarily in green tea, and it has garnered significant attention due to its diverse biological activities. This article explores the biological activity of CG, highlighting its mechanisms of action, effects on various health conditions, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the flavonoid class of compounds, specifically the catechins. Its structure includes a gallate moiety that enhances its biological properties compared to other catechins. The presence of hydroxyl groups in its structure contributes to its antioxidant capabilities, making it effective in scavenging free radicals.

- Antioxidant Activity : CG exhibits potent antioxidant properties by neutralizing reactive oxygen species (ROS). This activity is largely attributed to the presence of the gallate group and the ortho-dihydroxyl structure in its B ring, which enhances radical scavenging ability .

- Antiproliferative Effects : Research indicates that CG can inhibit cell proliferation in various cancer cell lines. A study demonstrated that CG exhibited a dose-dependent antiproliferative effect on breast cancer cells (Hs578T), with an IC50 value of 131.6 μM at 24 hours . The gallate moiety is essential for this effect, as catechins without this group showed significantly lower antiproliferative activity.

- Apoptosis Induction : CG has been shown to induce apoptosis in cancer cells through various pathways, including the modulation of pro/antioxidant balance and direct action on molecular targets . The formation of quinone-type metabolites from CG upon oxidation is also implicated in its ability to induce apoptosis.

- Antimicrobial Activity : CG has demonstrated effectiveness against antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). Studies indicate that CG can sensitize MRSA to oxacillin, enhancing the efficacy of conventional antibiotics when used in combination .

Health Benefits

- Anti-cancer Properties : Numerous studies have linked the consumption of green tea catechins, particularly CG, with reduced risks of various cancers, including breast and colorectal cancers. The anti-carcinogenic effects are attributed to both antioxidant activity and direct inhibition of tumor cell growth .

- Cardiovascular Health : CG has been associated with improved cardiovascular health by reducing oxidative stress and inflammation. It helps maintain endothelial function and may lower blood pressure through vasodilatory effects .

- Metabolic Effects : Research suggests that CG can improve insulin sensitivity and may play a role in weight management by enhancing fat oxidation and reducing fat accumulation .

Case Studies and Research Findings

- A randomized controlled trial assessed the safety and pharmacokinetics of EGCG (a related catechin) in humans, showing significant bioavailability and metabolic effects after administration .

- In animal models, CG was found to inhibit colonic carcinogenesis by preventing oxidative damage to lipids within colon mucosa .

- Another study demonstrated that CG could modulate immune responses by enhancing T-cell activity, suggesting potential applications in immunotherapy .

Summary Table of Biological Activities

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of (-)-catechin gallate. Research indicates that CG exhibits significant anti-proliferative effects on various cancer cell lines, particularly pancreatic ductal adenocarcinoma (PDAC) cells.

- Case Study : In a study comparing the effects of CG with other catechins like epigallocatechin gallate (EGCG), CG was found to exert stronger anti-proliferative effects on PDAC cells in a dose- and time-dependent manner. Western blot analyses revealed that CG modulates cell cycle regulatory proteins, indicating its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Effects

This compound has shown promising anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Research Findings : A study indicated that CG significantly reduced the production of pro-inflammatory cytokines in macrophages. This suggests its potential utility in managing conditions characterized by chronic inflammation .

Antimicrobial Activity

CG exhibits potent antimicrobial activity against various bacterial strains, including both gram-positive and gram-negative bacteria.

- Data Table: Antimicrobial Efficacy of this compound

| Bacterial Strain | Concentration | Effect | Reference |

|---|---|---|---|

| Staphylococcus aureus | ≥0.125 mg/mL | Inhibition of growth | |

| Escherichia coli | ≥0.4 mg/mL | Inhibition of growth | |

| Pseudomonas aeruginosa | ≥0.4 mg/mL | Inhibition of growth |

- Case Study : Research has shown that CG can inhibit the growth of Streptococcus mutans, a bacterium associated with dental caries, by disrupting biofilm formation and damaging bacterial membranes .

Cardiovascular Health

This compound has been studied for its effects on cholesterol absorption and cardiovascular health.

- Research Findings : Studies suggest that CG can inhibit cholesterol absorption in the intestines, potentially reducing serum cholesterol levels. This effect is attributed to its interaction with micelles containing cholesterol and phosphatidylcholine .

Agricultural Applications

In agriculture, this compound has been identified as an inhibitor of stomatal closure in plants, which can enhance water use efficiency during drought conditions.

- Research Findings : A study demonstrated that CG inhibits voltage-dependent K^+ channels in Arabidopsis thaliana guard cells, preventing ABA-induced membrane depolarization and cytosolic Ca^2+ transients. This suggests potential applications in improving plant resilience to drought stress .

Cosmetic Applications

The antioxidant properties of this compound make it a valuable ingredient in cosmetic formulations.

Eigenschaften

IUPAC Name |

[(2S,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O10/c23-11-6-14(25)12-8-19(32-22(30)10-4-16(27)20(29)17(28)5-10)21(31-18(12)7-11)9-1-2-13(24)15(26)3-9/h1-7,19,21,23-29H,8H2/t19-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSHVYAFMTMFKBA-CTNGQTDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156528 | |

| Record name | (-)-Catechin gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130405-40-2 | |

| Record name | (-)-Catechin gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130405-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Catechin gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130405402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Catechin gallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-Catechin gallate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CATECHIN GALLATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KT1FO6VO6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary biological targets of (-)-Catechin gallate?

A1: this compound demonstrates inhibitory activity against several enzymes, including but not limited to:

- Fatty acid biosynthesis enzymes in Plasmodium falciparum: Specifically, CG inhibits FabG, FabZ, and FabI, crucial for the parasite's survival. []

- Pancreatic lipase: This inhibition contributes to CG's ability to suppress postprandial hypertriacylglycerolemia. [, ]

- ADAMTS enzymes: CG effectively inhibits ADAMTS-1, -4, and -5, which play a role in cartilage degradation during arthritis. []

- Cysteine proteinases in Porphyromonas gingivalis: This inhibition suggests potential benefits for periodontal health. []

Q2: How does this compound interact with these targets?

A2: this compound exhibits different modes of inhibition depending on the target:

- Non-competitive inhibition of FabG []

- Competitive inhibition of FabZ []

- Tight-binding, non-competitive inhibition of FabI []

- Inhibition of pancreatic lipase likely involves the galloyl moiety of CG [, ]

Q3: What are the downstream effects of these interactions?

A3: Inhibition of these targets by this compound leads to various beneficial effects:

- Suppression of Plasmodium falciparum growth: By inhibiting fatty acid biosynthesis. []

- Suppression of postprandial hypertriacylglycerolemia: By inhibiting pancreatic lipase and delaying dietary fat absorption. [, ]

- Potential prevention of arthritis: By inhibiting ADAMTS enzymes involved in cartilage degradation. []

- Potential reduction in periodontal breakdown: By inhibiting cysteine proteinases in P. gingivalis. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C22H18O10, and its molecular weight is 442.38 g/mol.

Q5: Does heating affect this compound?

A5: Yes, heating this compound can lead to its epimerization, forming (-)-gallocatechin gallate (GCG). Interestingly, research suggests that heat-epimerized tea catechins rich in GCG may be more effective at inhibiting cholesterol absorption than catechins rich in CG. []

Q6: How crucial is the galloyl moiety for the activity of this compound?

A6: The galloyl moiety plays a significant role in the activity of this compound. Studies show that the presence of a galloyl moiety at the C-3 position is essential for antiplatelet activity. Additionally, catechins with a galloyl moiety exhibit stronger inhibition of pancreatic lipase compared to those without. [, , ]

Q7: How is this compound typically analyzed and quantified?

A7: High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) or mass spectrometry (MS), is widely used for the analysis and quantification of this compound in various matrices, including tea and biological samples. [, , , , , , , ]

Q8: Is there any information available on the environmental fate of this compound?

A8: While the provided research doesn't delve into the environmental fate of CG specifically, it acknowledges polyphenols' impact on litter decomposition. [] Further investigation is needed to understand the ecotoxicological effects and degradation pathways of CG.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.